molecular formula C6H5Br2NO B2740097 3,6-Dibromo-2-methoxypyridine CAS No. 1806328-92-6

3,6-Dibromo-2-methoxypyridine

Cat. No.: B2740097
CAS No.: 1806328-92-6
M. Wt: 266.92
InChI Key: BWPLSYHFJSPIMR-UHFFFAOYSA-N
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Description

3,6-Dibromo-2-methoxypyridine is a chemical compound with the molecular formula C6H5Br2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of two bromine atoms at the 3rd and 6th positions and a methoxy group at the 2nd position on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dibromo-2-methoxypyridine can be synthesized through several methods. One common method involves the bromination of 2-methoxypyridine. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 3rd and 6th positions .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using catalysts and specific reaction conditions to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-2-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki–Miyaura coupling, the products are typically biaryl compounds .

Scientific Research Applications

3,6-Dibromo-2-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dibromo-2-methoxypyridine depends on its use in specific reactions. In Suzuki–Miyaura coupling, for example, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by a palladium catalyst . The bromine atoms are replaced by other groups, forming new carbon-carbon bonds.

Comparison with Similar Compounds

Properties

IUPAC Name

3,6-dibromo-2-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPLSYHFJSPIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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